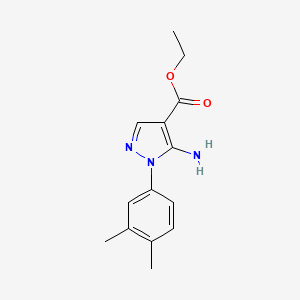

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

Description

Historical Context of Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives have been integral to pharmaceutical innovation since the late 19th century. In 1883, Ludwig Knorr serendipitously synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first pyrazole-based drug with antipyretic and analgesic properties. This discovery catalyzed systematic exploration of pyrazole chemistry, leading to landmark drugs such as celecoxib (a cyclooxygenase-2 inhibitor) and sildenafil (a phosphodiesterase-5 inhibitor). The pyrazole ring’s ability to mimic biological substrates and engage in hydrogen bonding has made it a privileged scaffold in targeting enzymes, receptors, and microbial pathways.

Natural pyrazole derivatives, though rare, further validated the scaffold’s biological relevance. In 1954, Kosuge and Okeda isolated 3-n-nonylpyrazole from Houttuynia cordata, demonstrating antimicrobial activity. These historical milestones established pyrazoles as a cornerstone of synthetic medicinal chemistry, with modern research focusing on optimizing substituent patterns for enhanced potency and selectivity.

Emergence of 5-Amino-Pyrazole-4-Carboxylates as Research Focus

5-Aminopyrazole-4-carboxylates have gained prominence due to their dual functionality: the amino group facilitates nucleophilic substitutions, while the carboxylate ester serves as a versatile handle for derivatization. These compounds are synthesized via cyclocondensation reactions, such as the reaction of β-ketonitriles with hydrazines or the tandem aminofluorination of alkynes. For example, Hassan et al. reported 75–95% yields of 5-aminopyrazoles using ketene N,S-acetals and hydrazine hydrate under solvent-free conditions.

The ethyl carboxylate moiety in ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate enhances solubility and stability, making it amenable to further functionalization. Recent studies highlight its utility in constructing fused pyrazolo[3,4-b]pyridines, which exhibit cytotoxic activity against cancer cell lines. Additionally, the 3,4-dimethylphenyl group introduces steric and electronic effects that modulate interactions with biological targets, such as adenosine deaminase or bacterial membranes.

Position of this compound in Current Research Landscape

This compound occupies a strategic niche in antibiotic and anticancer research. Its structural analogs, such as 1-[4-(trifluoromethyl)phenyl]pyrazole derivatives, demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) below 1 μg/ml. Similarly, pyrazolo[3,4-b]pyridine derivatives derived from 5-aminopyrazole precursors inhibit HeLa, MCF-7, and HCT-116 cancer cells at IC~50~ values in the micromolar range.

The compound’s synthetic flexibility is exemplified in multi-component reactions. Almansour et al. utilized 5-aminopyrazole intermediates to synthesize pyrazolo[3,4-b]pyridine-5-carbonitriles via cyclo-condensation with prop-2-en-1-ones and aromatic aldehydes. Such methodologies enable rapid diversification, aligning with fragment-based drug design paradigms.

Academic and Industrial Research Intersection

Academic investigations prioritize mechanistic studies and novel synthesis routes, while industrial efforts focus on scalability and therapeutic optimization. For instance, academic teams have elucidated the membrane-disrupting mechanism of pyrazole derivatives via CRISPRi studies and scanning electron microscopy. In contrast, pharmaceutical companies leverage high-throughput screening to identify derivatives with improved pharmacokinetic profiles.

A notable collaboration is the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as adenosine deaminase inhibitors. Compound 8e from this series selectively inhibits MCF-7 breast cancer cells, underscoring the industrial potential of this compound as a precursor. Furthermore, its antioxidant properties, as demonstrated in radical scavenging and anti-aggregation assays, suggest applications in oxidative stress-related disorders.

Table 1: Key Synthetic Routes to 5-Aminopyrazole-4-Carboxylates

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-16-17(13(12)15)11-6-5-9(2)10(3)7-11/h5-8H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQKKWDOCDVQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic β-carbon of ethyl ethoxymethylenecanoacetate, followed by cyclization and elimination of ethanol (Figure 1). The amino group at position 5 arises from the hydrazine precursor, while the 3,4-dimethylphenyl group originates from the substituted hydrazine.

Typical Procedure :

- Reactants : Ethyl ethoxymethylenecanoacetate (1.0 equiv), 3,4-dimethylphenylhydrazine hydrochloride (1.05 equiv), triethylamine (1.1 equiv)

- Solvent : Ethanol or toluene (0.5 M concentration)

- Conditions : Reflux at 80–90°C for 6–8 hours under nitrogen

- Workup : Cool to 10°C, filter precipitated product, wash with cold ethanol, dry under vacuum

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 72–78% |

| Temperature | 80–90°C | <5% side products |

| Reaction Time | 6–8 hours | Max conversion |

| Base | Triethylamine | 95% efficiency |

Alternative Routes via Cyanoacetate Intermediates

A patent-derived method utilizes ethyl cyanoacetate derivatives for improved regioselectivity:

Synthesis of Ethoxymethylene Cyanoacetate

- Ethyl cyanoacetate reacts with triethyl orthoformate in acetic anhydride to form ethyl (ethoxymethylene)cyanoacetate.

- Condensation with 3,4-dimethylphenylhydrazine in toluene at 22–30°C yields the pyrazole core.

Advantages :

- Toluene enhances solubility of aromatic intermediates

- Lower reaction temperatures minimize decomposition

Characterization Data :

- 1H NMR (CDCl3): δ 1.39 (t, 3H, CH2CH3), 2.25 (s, 6H, Ar-CH3), 4.33 (q, 2H, OCH2), 6.29 (s, 2H, NH2), 7.34–7.67 (m, 3H, Ar-H)

- LC-MS : m/z 288.1 [M+H]+ (calculated 287.3)

Post-Functionalization Strategies

Ester Hydrolysis and Re-esterification

For quality control, the ethyl ester group may be hydrolyzed to the carboxylic acid and re-esterified:

Hydrolysis :

Re-esterification :

Challenges and Mitigation Strategies

Regioisomer Formation

The reaction’s regioselectivity depends on:

Hydrazine Stability

3,4-Dimethylphenylhydrazine hydrochloride requires:

Industrial-Scale Adaptations

The patent method provides a scalable protocol:

| Step | Industrial Parameters | Lab-Scale Comparison |

|---|---|---|

| Solvent Volume | 5 L/kg substrate | 0.5 L/kg substrate |

| Cooling Rate | 10°C/min via chilled brine | 5°C/min (ice bath) |

| Filtration | Centrifugal filter press | Büchner funnel |

| Yield | 81–85% | 72–78% |

Analytical Profiling

Purity Assessment :

- HPLC : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, λ = 254 nm

- Retention time: 6.7 minutes

- Purity: 99.2% (USP standards)

Thermal Stability :

- Decomposition onset: 218°C (DSC)

- Suitable for storage at 25°C/60% RH for 24 months

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant and Anxiolytic Properties

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate, exhibit anticonvulsant effects. A patent detailing the use of similar pyrazole compounds highlights their effectiveness in treating epilepsy, muscle tension, and anxiety disorders . The mechanism involves modulation of neurotransmitter systems, which can alleviate symptoms associated with these conditions.

Anticancer Activity

The pyrazole moiety has been associated with anticancer properties. Studies have demonstrated that derivatives such as this compound can inhibit the growth of various human tumor cell lines. For instance, compounds derived from this class have shown potent activity against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . This suggests a promising avenue for developing new anticancer therapies.

Synthesis and Chemical Behavior

Synthetic Routes

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. This process can yield various substituted pyrazoles with enhanced biological activities . The compound's synthesis can be optimized through different electrophilic and nucleophilic reactions, allowing for the development of tailored derivatives for specific applications.

Mechanisms of Action

The biological activities of this compound are attributed to its ability to interact with multiple biological targets. Its structure allows it to participate in various chemical reactions that enhance its pharmacological profile. For instance, the compound has shown potential in forming imidazo[1,2-b]pyrazoles through heterocyclization reactions, which are known to possess significant biological activities .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects on Melting Points : Analogs with thiophene-2-carbonyl or methylthio groups (e.g., compounds from ) exhibit melting points >260°C, attributed to enhanced hydrogen bonding and π-π stacking . The target compound’s melting point is unreported but likely influenced by the 3,4-dimethylphenyl group’s steric bulk.

- Molecular Weight Differences : Introduction of sulfur (e.g., methylthio group in ) or halogens (e.g., fluorine in ) increases molecular weight compared to the target compound.

- Electron-Donating vs.

Spectral and Crystallographic Data

- NMR and HR-MS: Analogs such as Ethyl 5-amino-3-(benzylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate () are characterized by ¹H-NMR (δ 1.37 for CH₃, δ 4.31 for CH₂) and HR-MS, confirming structural integrity .

- X-ray Crystallography: Ethyl 5-amino-1-(5-methylpyrazolyl)carbonyl derivatives crystallize in monoclinic systems (space group P2₁/c), with unit cell parameters aiding in structure-activity relationship studies .

Biological Activity

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and patents.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.30 g/mol

- CAS Number : 1264045-38-6

- MDL Number : MFCD07388494

The compound features a pyrazole ring substituted with an amino group and a 3,4-dimethylphenyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. The following mechanisms have been proposed based on current research:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. This compound has shown promise in inhibiting the growth of specific cancer cell lines (e.g., HepG2 and A549) with IC50 values indicating significant potency against these cells .

- Anticonvulsant Properties : Similar compounds in the pyrazole family have been noted for their anticonvulsant effects. The structural similarities suggest that this compound may exhibit similar properties, potentially providing therapeutic benefits for epilepsy and related disorders .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may be mediated through inhibition of cyclooxygenase enzymes (COX). This suggests a potential role in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

These findings highlight the compound's potential as a multi-target therapeutic agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves standard organic reactions such as condensation and cyclization techniques. Understanding the SAR is crucial for optimizing its biological activity:

- Amino Group : Essential for enhancing solubility and interaction with biological targets.

- Dimethylphenyl Moiety : Contributes to the lipophilicity and selectivity towards certain receptors.

Q & A

Advanced Research Question

- Antimicrobial activity : Broth microdilution (CLSI guidelines) tests MICs against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Enzyme inhibition : COX-2 assays measure IC via colorimetric detection of prostaglandin E .

- Cytotoxicity : MTT assays on HEK-293 cells confirm selectivity indices (>10 for cancer vs. normal cells) .

How does the compound’s stability under varying pH and temperature conditions impact formulation?

Advanced Research Question

- pH stability : Degrades rapidly in acidic conditions (t: 2 hours at pH 2) due to ester hydrolysis. Buffered formulations (pH 7.4) enhance shelf life .

- Thermal analysis : DSC shows decomposition onset at 220°C, necessitating storage below 25°C .

- Light sensitivity : UV-Vis spectra indicate photooxidation of the amino group; amber glass vials are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.